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molecular formula C11H10BrN3 B8320906 1-(5-Bromo-3-phenylpyridin-2-yl)hydrazine

1-(5-Bromo-3-phenylpyridin-2-yl)hydrazine

Cat. No. B8320906
M. Wt: 264.12 g/mol
InChI Key: SICACYDGTQMMAA-UHFFFAOYSA-N
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Patent
US08410128B2

Procedure details

Trimethyl orthoformate (564 μL, 5.16 mmol) was added into a solution of 1-(5-bromo-3-phenylpyridin-2-yl)hydrazine (1.29 mmol, crude) in CH2Cl2 (12 mL). TFA (100 μL, 1.29 mmol) was added after 15 mins. The reaction mixture was stirred at room temperature for 30 mins and then concentrated. The residue was purified by a flash column using a gradient of ethyl acetate (50-80%) in heptane as an eluent. The product containing fractions were concentrated to give 6-bromo-8-phenyl-[1,2,4]triazolo[4,3-a]pyridine (328.7 mg, 85% yield).
Quantity
564 μL
Type
reactant
Reaction Step One
Quantity
1.29 mmol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
100 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC)(OC)OC.[Br:8][C:9]1[CH:10]=[C:11]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:12]([NH:15][NH2:16])=[N:13][CH:14]=1.[C:23](O)(C(F)(F)F)=O>C(Cl)Cl>[Br:8][C:9]1[CH:10]=[C:11]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:12]2[N:13]([CH:23]=[N:16][N:15]=2)[CH:14]=1

Inputs

Step One
Name
Quantity
564 μL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
1.29 mmol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)NN)C1=CC=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 μL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by a flash column
ADDITION
Type
ADDITION
Details
The product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=2N(C1)C=NN2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 328.7 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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